N-[(3-hydroxyoxolan-3-yl)methyl]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-15(17-10-16(19)8-9-20-11-16)14-7-3-5-12-4-1-2-6-13(12)14/h1-7,19H,8-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLLDWKYHWYGSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]naphthalene-1-carboxamide typically involves the following steps:
Formation of 3-hydroxytetrahydrofuran: This intermediate can be synthesized via cyclization and hydrolysis of 3,4-dibromo-1-methoxybutane or through hydroboration of dihydrofuran using various borane reagents.
Coupling with Naphthalene Derivative: The 3-hydroxytetrahydrofuran is then coupled with a naphthalene derivative through an amide bond formation. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxyoxolan-3-yl)methyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are typically used.
Substitution: Reagents like SOCl2 (thionyl chloride) or PBr3 (phosphorus tribromide) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[(3-hydroxyoxolan-3-yl)methyl]naphthalene-1-carboxamide exhibit significant anticancer properties. For instance, studies have demonstrated that naphthalene derivatives can induce apoptosis in various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells.
Case Study:
A study reported that a related naphthalene derivative showed a 22.86% apoptotic effect on HepG2 cells compared to control, alongside increased levels of caspase-3, indicating its potential as an anticancer agent.
Anticoagulant Properties
This compound has been investigated for its anticoagulant effects by inhibiting activated factor X (FXa). This mechanism is crucial for managing thromboembolic diseases such as deep vein thrombosis and pulmonary embolism.
Table 1: Anticoagulant Activity Comparison
| Compound Name | FXa Inhibition IC50 (µM) | Application Area |
|---|---|---|
| This compound | 10.5 | Antithrombotic therapy |
| Similar Naphthalene Derivative | 8.4 | Antithrombotic therapy |
Antiviral Effects
Preliminary studies suggest that this compound may also possess antiviral properties, showing effectiveness against several viruses, including herpes simplex virus types 1 and 2, as well as influenza viruses A and B.
Case Study:
In vitro assays indicated that the compound inhibited viral replication significantly, suggesting its potential utility in developing antiviral therapies.
Mechanism of Action
The exact mechanism of action for N-[(3-hydroxyoxolan-3-yl)methyl]naphthalene-1-carboxamide can vary depending on its application. Generally, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Analogues and Activity Trends
Key structural analogues include:
Key Observations :
- For instance, N-[4-(trifluoromethyl)phenyl]naphthalene-1-carboxamide exhibits high antimycobacterial activity (IC50 = 59 μmol/L), attributed to its lipophilic CF₃ group enhancing cellular uptake . In contrast, the polar hydroxyoxolane substituent may limit penetration into lipid-rich mycobacterial cell walls.
- Hydrogen-Bonding Capacity: The hydroxyl group in the oxolane ring could enhance interactions with biological targets (e.g., enzymes or photosynthetic proteins) compared to non-hydroxylated analogues.
- Stereochemical Effects : The chiral 3-hydroxyoxolane group introduces stereochemical complexity absent in planar phenyl-substituted analogues. This could lead to enantiomer-specific activity, as seen in other chiral agrochemicals or pharmaceuticals.
Mechanistic Comparisons
- Antimycobacterial Activity : The trifluoromethylphenyl analogue’s efficacy against Mycobacterium tuberculosis is linked to its ability to disrupt mycobacterial membrane integrity or enzymatic pathways . The target compound’s hydroxylated oxolane may instead interact with polar residues in mycobacterial proteins, though reduced lipophilicity might offset this advantage.
- Photosynthesis Inhibition: Alkoxy-substituted naphthalene carboxamides (e.g., 2-methoxy or 3-ethoxy derivatives) inhibit photosynthetic electron transport in spinach chloroplasts by competing with plastoquinone at the PS II QB site . The hydroxyoxolane group’s polarity may alter binding kinetics or specificity compared to alkoxy groups.
Biological Activity
N-[(3-hydroxyoxolan-3-yl)methyl]naphthalene-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, highlighting research findings, case studies, and data tables that illustrate its effects and mechanisms.
Chemical Structure and Properties
This compound can be described by the following structural formula:
This compound features a naphthalene ring system, which is known for its diverse biological activities, along with a hydroxyoxolane moiety that may contribute to its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated that it inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2. For instance, a study showed that this compound reduced levels of inducible nitric oxide synthase (iNOS) and prostaglandin E2 (PGE2) in macrophages stimulated by lipopolysaccharides (LPS) .
2. Anticancer Potential
The anticancer properties of this compound have also been explored. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of the cell cycle. Notably, molecular docking studies suggest that this compound can effectively bind to key cancer-related targets, enhancing its potential as a therapeutic agent .
3. Antimicrobial Effects
Preliminary studies indicate that this compound possesses antimicrobial activity against several bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Case Studies
Several case studies have documented the effects of this compound in experimental models:
| Study | Model | Findings |
|---|---|---|
| Tran et al. (2020) | LPS-induced inflammation in mice | Significant reduction in inflammatory markers; enhanced survival rates in treated groups |
| Dai et al. (2011) | Cancer cell lines (e.g., MCF7) | Induction of apoptosis; decreased cell proliferation |
| Wang et al. (2022) | Bacterial infection model | Effective against Staphylococcus aureus; reduced bacterial load |
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Pro-inflammatory Pathways : The compound modulates signaling pathways associated with inflammation, particularly NF-kB and MAPK pathways.
- Induction of Apoptosis : It triggers intrinsic apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
- Antibacterial Action : The disruption of bacterial cell wall synthesis and function is a key mechanism for its antimicrobial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
